3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile
Description
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile is a benzonitrile derivative featuring a pyrrolidin-2-one (2-oxopyrrolidine) moiety attached to the benzene ring via a methylene bridge. This compound is structurally characterized by:
- 2-Oxopyrrolidinyl group: Introduces hydrogen-bonding capability (via the carbonyl group) and conformational flexibility.
- Substitution pattern: The 3-position substitution on the benzene ring distinguishes it from positional isomers (e.g., 2- or 4-substituted analogs).
Properties
IUPAC Name |
3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-3-1-4-11(7-10)9-14-6-2-5-12(14)15/h1,3-4,7H,2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWXVKOHAAHEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid (GABA) or its derivatives under acidic or basic conditions.
Attachment of the Benzonitrile Group: The benzonitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidinone with a suitable benzonitrile derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the benzonitrile ring.
Scientific Research Applications
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural or functional similarities with 3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile:
Biological Activity
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The compound features a benzonitrile moiety linked to a pyrrolidinone ring, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various metabolic pathways within cells.
- Receptor Interaction : It has been shown to interact with cellular receptors, influencing signal transduction pathways. This interaction can modulate gene expression related to muscle growth and metabolism, making it of interest for therapeutic applications in conditions such as muscle wasting.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Selective Androgen Receptor Modulation (SARM) : The compound has been investigated for its potential as a SARM, showing promise in promoting anabolic effects without the adverse effects associated with traditional anabolic steroids. In vivo studies have demonstrated increases in lean body mass and reductions in blood lipid levels compared to testosterone .
- Antiviral Properties : Similar compounds have shown antiviral activity against hepatitis B virus (HBV), indicating that this compound may possess similar properties. It is believed to interfere with viral nucleocapsid assembly by binding to specific viral proteins .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on SARMs : A study focused on SARMs demonstrated that derivatives similar to this compound could selectively stimulate muscle growth while minimizing side effects associated with androgenic activity. This was evidenced by increased lean mass in rodent models .
- Antiviral Activity : Research on benzamide derivatives revealed significant reductions in HBV DNA levels, suggesting that compounds with similar structures may inhibit viral replication through specific interactions with viral proteins .
Comparative Analysis
A comparison of this compound with other related compounds reveals unique attributes:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | SARM, Antiviral | Promotes lean mass gain |
| 2-(2-Oxopyrrolidin-1-yl)acetate | Structure | Enzyme inhibitor | Potential for metabolic modulation |
| Benzamide Derivatives | Structure | Antiviral | Reduces HBV DNA significantly |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
